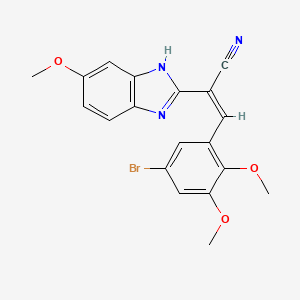![molecular formula C20H33N5O B5349579 N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that belongs to the class of piperidine-based compounds and has a molecular weight of 393.5 g/mol. This compound is also known as MP-10 and has been used in various studies to investigate its potential applications in different fields.
作用機序
The mechanism of action of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves its interaction with dopamine D3 receptors. It acts as a competitive antagonist at the dopamine D3 receptor site, which leads to a decrease in dopamine neurotransmission. This, in turn, leads to a reduction in the reward-seeking behavior associated with drug addiction and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are closely linked to its mechanism of action. It has been shown to reduce the release of dopamine in the brain, which leads to a decrease in the reward-seeking behavior associated with drug addiction. Additionally, it has been shown to have a potential role in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One of the advantages of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent and selective dopamine D3 receptor antagonism, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for the research on N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. Some of these include:
1. Investigation of its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Investigation of the potential side effects of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It has been extensively studied for its potential applications in different fields of science, including neuroscience. Its mechanism of action involves its interaction with dopamine D3 receptors, which makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to investigate its potential side effects and to develop more potent and selective dopamine D3 receptor antagonists based on its structure.
合成法
The synthesis of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps. The first step involves the reaction of 3-pyridinemethanol with 1,4-bis(3-chloropropyl)piperazine in the presence of a base such as potassium carbonate. This reaction produces 1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine, which is then reacted with N-methylaminoethyl chloride to form N-[2-(methylamino)ethyl]-1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine. The final step involves the reaction of N-[2-(methylamino)ethyl]-1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine with 3-isocyanatopropionyl chloride to form this compound.
科学的研究の応用
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in different fields of science. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
N-[2-(methylamino)ethyl]-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-21-9-10-23-20(26)18-5-3-11-25(16-18)19-6-12-24(13-7-19)15-17-4-2-8-22-14-17/h2,4,8,14,18-19,21H,3,5-7,9-13,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZCKWSNFUNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)
![2-(methoxymethyl)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349525.png)


![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)
![(4S)-4-{4-[4-(1-azepanylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5349558.png)


![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5349596.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)